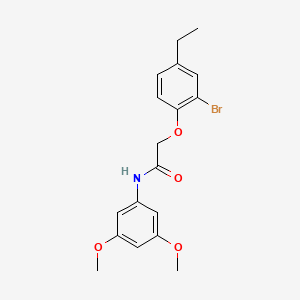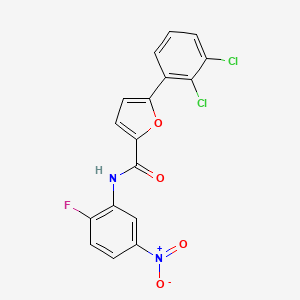
5-(2,3-dichlorophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide
Übersicht
Beschreibung
5-(2,3-dichlorophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of dichlorophenyl and fluoro-nitrophenyl groups attached to a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dichlorophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step may involve a halogenation reaction followed by a coupling reaction with a dichlorophenyl derivative.
Introduction of the fluoro-nitrophenyl group: This can be done through a nitration reaction followed by fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the fluoro-nitrophenyl moiety can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives of the fluoro-nitrophenyl moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biology
Biochemical Probes: The compound can be used as a probe to study biochemical pathways and interactions.
Drug Development: Its structural features may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Therapeutic Agents: The compound may have potential as a therapeutic agent for treating various diseases, depending on its biological activity.
Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomarkers.
Industry
Polymer Synthesis: The compound can be used as a monomer or comonomer in the synthesis of advanced polymers.
Coatings and Adhesives: Its unique chemical properties may make it suitable for use in coatings and adhesives with specific performance characteristics.
Wirkmechanismus
The mechanism of action of 5-(2,3-dichlorophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2,3-dichlorophenyl)-N-(2-fluorophenyl)furan-2-carboxamide: Lacks the nitro group, which may affect its reactivity and biological activity.
5-(2,3-dichlorophenyl)-N-(2-nitrophenyl)furan-2-carboxamide: Lacks the fluorine atom, which may influence its chemical properties and interactions.
5-(2,3-dichlorophenyl)-N-(2-fluoro-5-nitrophenyl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties.
Uniqueness
The presence of both dichlorophenyl and fluoro-nitrophenyl groups in 5-(2,3-dichlorophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct electronic and steric effects, influencing its behavior in various chemical and biological contexts.
Eigenschaften
IUPAC Name |
5-(2,3-dichlorophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2FN2O4/c18-11-3-1-2-10(16(11)19)14-6-7-15(26-14)17(23)21-13-8-9(22(24)25)4-5-12(13)20/h1-8H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKGXXBDUWFNLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


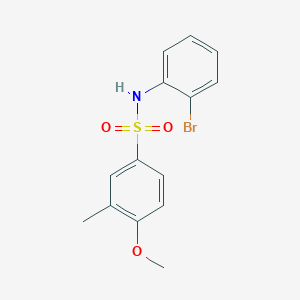
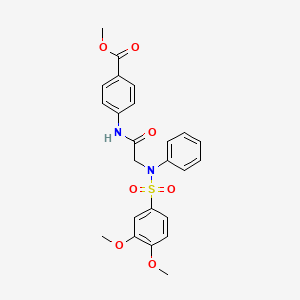
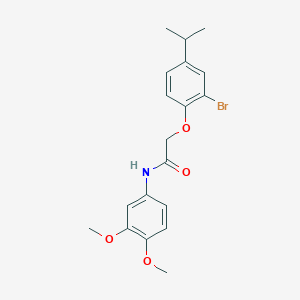
![{4-Amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperidine-1-carbodithioate](/img/structure/B3698479.png)
![3-[(2-fluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B3698480.png)
![N,3-bis[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide](/img/structure/B3698490.png)
![3-(2-furyl)-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B3698491.png)
![N,N'-(2-chloro-1,4-phenylene)bis[2-(4-methoxyphenoxy)acetamide]](/img/structure/B3698494.png)
![2-[2-(6-ETHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-OXOETHYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B3698501.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3698503.png)
![ethyl 4-[({[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3698509.png)
![3-fluoro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B3698522.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3698523.png)
